4-Bromo-2-nitrobenzoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHPXJQLZIGPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596478 | |
| Record name | 4-Bromo-2-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112734-21-1 | |
| Record name | 4-Bromo-2-nitrobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112734-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design for 4 Bromo 2 Nitrobenzoyl Chloride
Established Synthetic Pathways for Substituted Benzoyl Chlorides
The conversion of substituted benzoic acids into their corresponding benzoyl chlorides is a fundamental transformation in organic chemistry. These activated derivatives serve as versatile building blocks for the synthesis of a wide range of compounds, including esters, amides, and ketones.
Synthesis from Corresponding Benzoic Acids via Chlorination Reagents
The most common and direct method for the synthesis of benzoyl chlorides is the chlorination of the corresponding benzoic acid. This is typically achieved using a variety of chlorinating agents that effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom.
Commonly employed chlorinating agents include:
Thionyl chloride (SOCl₂): This reagent is widely used due to its effectiveness and the convenient removal of byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases. chemguide.co.uk The reaction can be catalyzed by N,N-dimethylformamide (DMF). researchgate.netwikipedia.org
Phosphorus pentachloride (PCl₅): This is a powerful chlorinating agent that reacts readily with carboxylic acids. chemguide.co.ukjove.com The byproducts are phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.ukjove.com
Oxalyl chloride ((COCl)₂): Often used for milder reaction conditions, oxalyl chloride is another effective reagent. researchgate.net The reaction is typically catalyzed by DMF and produces volatile byproducts (CO, CO₂, and HCl). wikipedia.orgresearchgate.net
Phosphorus trichloride (PCl₃): While also effective, PCl₃ requires a 3:1 molar ratio of the carboxylic acid to the reagent, and the byproduct is phosphorous acid (H₃PO₃). chemguide.co.uk
The choice of chlorinating agent can depend on the scale of the reaction, the desired purity of the product, and the sensitivity of other functional groups present in the molecule.
Table 1: Common Chlorinating Agents for the Conversion of Benzoic Acids to Benzoyl Chlorides
| Reagent | Formula | Byproducts | Notes |
|---|---|---|---|
| Thionyl chloride | SOCl₂ | SO₂, HCl | Volatile byproducts, often used with a catalyst like DMF. chemguide.co.ukresearchgate.netwikipedia.org |
| Phosphorus pentachloride | PCl₅ | POCl₃, HCl | Highly reactive. chemguide.co.ukjove.com |
| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl | Milder conditions, catalyzed by DMF. wikipedia.orgresearchgate.net |
| Phosphorus trichloride | PCl₃ | H₃PO₃ | Requires a 3:1 molar ratio of acid to reagent. chemguide.co.uk |
Alternative Synthetic Approaches to Aromatic Acyl Chlorides
While the chlorination of benzoic acids is the most prevalent method, other synthetic strategies can be employed to generate aromatic acyl chlorides. One such alternative involves the chlorination of the corresponding benzaldehydes. google.com This process can be achieved using various chlorinating agents, and in some cases, may offer advantages in terms of starting material availability or reaction conditions.
Targeted Synthesis of 4-Bromo-2-nitrobenzoyl chloride Derivatives
The synthesis of this compound requires careful consideration of the order of substituent introduction to achieve the desired regiochemistry. The directing effects of the bromo and nitro groups play a crucial role in the outcome of electrophilic aromatic substitution reactions.
Regioselective Bromination Strategies of Nitrobenzoyl Precursors
One potential route to this compound involves the bromination of a nitro-substituted benzoic acid or a derivative thereof. The nitro group is a meta-director and a strong deactivator, while the carboxylic acid group is also a meta-director. Therefore, direct bromination of 2-nitrobenzoic acid would be expected to yield the 5-bromo isomer as the major product. To achieve the desired 4-bromo substitution, alternative strategies are necessary.
Highly regioselective bromination of aromatic compounds can be achieved using specific reagents and conditions. For example, N-bromosuccinimide (NBS) in the presence of a catalyst can provide high para-selectivity with respect to an activating group. nih.gov However, in the case of a deactivated ring system like nitrobenzoic acid, achieving the desired regioselectivity can be challenging.
Nitration Procedures for Bromobenzoic Acid Derivatives
A more viable and commonly employed strategy for the synthesis of 4-bromo-2-nitrobenzoic acid, the precursor to the target acyl chloride, is the nitration of a 4-bromobenzoic acid derivative. The bromine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. askfilo.comquora.comquora.com
When 4-bromobenzoic acid is subjected to nitration, the incoming nitro group is directed to the positions ortho to the bromine and meta to the carboxylic acid. This leads to the formation of 4-bromo-2-nitrobenzoic acid and 4-bromo-3-nitrobenzoic acid. study.com The steric hindrance from the carboxylic acid group can influence the ratio of the isomers formed. study.com
The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. quora.comquora.com The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired 2-nitro isomer.
A multi-step synthesis starting from benzene (B151609) can also be envisioned. This would involve the bromination of benzene to form bromobenzene, followed by Friedel-Crafts acylation to yield 4-bromoacetophenone. Oxidation of the acetyl group would then provide 4-bromobenzoic acid, which can be subsequently nitrated to give the desired 4-bromo-2-nitrobenzoic acid. quora.comquora.com
Conversion of Carboxylic Acids to Acyl Chlorides
Once 4-bromo-2-nitrobenzoic acid has been synthesized, the final step is the conversion of the carboxylic acid functionality to an acyl chloride. This is achieved using the standard chlorination methods described in section 2.1.1. Thionyl chloride is a commonly used reagent for this transformation due to its efficiency and the ease of removing the gaseous byproducts. chemguide.co.ukresearchgate.net The reaction is typically performed in an inert solvent, and the excess thionyl chloride can be removed by distillation. researchgate.net
The resulting this compound is a reactive compound and should be handled with appropriate care, typically under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Solvent Effects in Aromatic Acyl Chloride Synthesis
The choice of solvent plays a pivotal role in the synthesis of aromatic acyl chlorides, influencing reaction rates, yields, and the formation of byproducts. The polarity of the solvent can significantly affect the solubility of reactants and intermediates, as well as the stabilization of transition states. nih.govrsc.org
In the conversion of a carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride, non-polar aprotic solvents are generally favored. Dichloromethane (DCM) and chloroform are commonly employed due to their inertness and ability to dissolve both the starting carboxylic acid and the acyl chloride product. researchgate.net The use of a polar solvent like 1,2-dichloroethane (DCE) can, in some cases, influence the reaction pathway by coordinating with intermediates. nih.govrsc.org For instance, in certain amidation reactions of aroyl chlorides, the choice between a polar solvent like DCE and a less polar one like dioxane can selectively lead to the formation of either an amide or an imide. nih.govrsc.org
While specific comparative studies on solvent effects for the synthesis of this compound are not extensively documented in publicly available literature, general principles of acyl chloride synthesis suggest that inert, non-polar solvents would be preferable for the final chlorination step. For the preceding nitration of 4-bromobenzoic acid, concentrated sulfuric acid often serves as both the catalyst and the solvent, facilitating the formation of the nitronium ion.
Below is a table summarizing the general properties of solvents commonly used in aromatic acyl chloride synthesis.
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Key Characteristics |
| Dichloromethane (DCM) | 9.1 | 39.6 | Good solvent for a wide range of organic compounds, volatile, and relatively inert. |
| Chloroform | 4.8 | 61.2 | Similar to DCM but with a higher boiling point. |
| 1,2-Dichloroethane (DCE) | 10.4 | 83.5 | Higher boiling point than DCM, can influence reaction selectivity through coordination. nih.govrsc.org |
| Dioxane | 2.2 | 101 | Less polar, can favor different reaction pathways compared to more polar solvents. nih.govrsc.org |
| Thionyl Chloride (neat) | 9.1 | 76 | Can act as both reagent and solvent, simplifying workup. google.com |
Catalyst Systems for Halogenation and Nitration
The synthesis of this compound involves two key transformations: bromination and nitration of an aromatic precursor, followed by the conversion of a carboxylic acid to an acyl chloride. The efficiency and selectivity of the halogenation and nitration steps are highly dependent on the catalyst system employed.
For the nitration of aromatic compounds, the classic method involves a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com
To improve selectivity and employ milder reaction conditions, various other catalyst systems have been explored. Lewis acid catalysts are effective in activating the nitrating agent. researchgate.net For instance, metal triflates such as Zr(OTf)₄ and Sm(OTf)₃ have been shown to be effective catalysts for the nitration of toluene with nitric acid. researchgate.net Another approach involves the use of solid acid catalysts, such as zeolites, which can offer advantages in terms of reusability and regioselectivity.
The table below presents a comparison of different catalyst systems used in aromatic nitration.
| Catalyst System | Reagents | Key Advantages |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | Well-established, strong nitrating conditions. masterorganicchemistry.com |
| Lewis Acids | Nitric Acid / Metal Triflates (e.g., Zr(OTf)₄, Sm(OTf)₃) | Can provide high conversion rates. researchgate.net |
| Solid Acids | Nitric Acid / Zeolites (e.g., H-beta) | Reusable, can offer high para-selectivity. researchgate.net |
For the conversion of the carboxylic acid group to an acyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often used in conjunction with chlorinating agents like oxalyl chloride or thionyl chloride. DMF acts as a catalyst by forming a Vilsmeier reagent, which is a more reactive acylating agent.
Influence of Temperature and Pressure on Reaction Efficiency
Temperature and pressure are critical parameters that significantly influence the rate, yield, and selectivity of the reactions involved in the synthesis of this compound.
In the nitration of aromatic rings, temperature control is crucial to prevent over-nitration and the formation of undesired isomers. Aromatic nitration is an exothermic reaction, and elevated temperatures can lead to a decrease in selectivity and potentially hazardous conditions. For many nitration reactions, temperatures are typically maintained between 0 °C and ambient temperature.
The conversion of carboxylic acids to acyl chlorides using reagents like thionyl chloride often requires heating. For example, the preparation of p-nitrobenzoyl chloride from p-nitrobenzoic acid using phosphorus pentachloride involves heating on a water bath until the reaction is complete. orgsyn.org The subsequent distillation of the product is often carried out under reduced pressure to lower the boiling point and prevent thermal decomposition. The boiling point of p-nitrobenzoyl chloride is 155 °C at 20 hPa. thomassci.com A patent for the synthesis of p-nitrobenzoyl chloride using thionyl chloride specifies a reaction temperature of 90 °C. google.com
The following table summarizes the typical temperature and pressure conditions for the key reaction steps.
| Reaction Step | Reagents | Typical Temperature | Typical Pressure | Impact on Efficiency |
| Aromatic Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 25 °C | Atmospheric | Lower temperatures generally improve selectivity and safety. |
| Carboxylic Acid to Acyl Chloride | Thionyl Chloride or Phosphorus Pentachloride | Reflux / Elevated Temperature (e.g., 90 °C) google.com | Atmospheric | Heating is often required to drive the reaction to completion. |
| Product Purification | - | - | Reduced | Distillation under reduced pressure prevents thermal decomposition of the acyl chloride. orgsyn.org |
High-Throughput Experimentation in Process Optimization
High-throughput experimentation (HTE) is a powerful methodology for rapidly screening a large number of reaction conditions to identify optimal parameters for a chemical synthesis. nih.govrsc.org This approach utilizes automated liquid handling, parallel reaction vessels (often in 96-well or 384-well plates), and rapid analytical techniques to accelerate the discovery and optimization of synthetic routes. nih.govrsc.org
In the context of synthesizing this compound, HTE could be employed to systematically investigate a wide range of variables for both the nitration and chlorination steps. For the nitration of 4-bromobenzoic acid, an HTE workflow could screen various catalysts, solvent compositions, temperatures, and reaction times in parallel. Similarly, for the conversion of 4-bromo-2-nitrobenzoic acid to the acyl chloride, different chlorinating agents, catalysts, solvents, and temperatures could be rapidly evaluated.
The data generated from these parallel experiments can be used to build models that predict the optimal conditions for maximizing yield and selectivity while minimizing byproduct formation. While specific HTE studies for the synthesis of this compound are not publicly detailed, the principles of HTE are broadly applicable to the optimization of such multi-step syntheses in the pharmaceutical and chemical industries.
The table below illustrates a hypothetical high-throughput screening setup for the optimization of the chlorination step.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |
| Chlorinating Agent | Thionyl Chloride | Oxalyl Chloride | Phosphorus Pentachloride | - |
| Solvent | Dichloromethane | Chloroform | Toluene | Neat |
| Catalyst | DMF (cat.) | Pyridine (B92270) (cat.) | None | - |
| Temperature (°C) | 40 | 60 | 80 | 100 |
Advanced Synthetic Techniques and Green Chemistry Considerations
In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods in chemistry. This includes the exploration of advanced techniques that reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Mechanochemical Approaches in Acyl Halide Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a promising green chemistry approach. nih.govnih.govrsc.orgscilit.com These reactions are often performed in the solid state or with minimal solvent, significantly reducing waste and the use of hazardous organic solvents. Ball milling is a common technique used in mechanosynthesis, where reactants are placed in a container with grinding media (balls) and subjected to high-energy collisions.
While the direct mechanochemical synthesis of this compound has not been specifically reported, the principles of mechanochemistry have been successfully applied to the synthesis of other aryl halides and related compounds. nih.govnih.govrsc.orgscilit.comresearchgate.net For instance, mechanochemical methods have been developed for Pd-catalyzed cross-coupling reactions of aryl halides and for the reduction of aryl halides. nih.govrsc.orgscilit.comresearchgate.net
The application of mechanochemistry to the synthesis of acyl halides from carboxylic acids is a potential area for future research. A solvent-free, mechanochemical approach could offer a more sustainable alternative to traditional solution-phase methods that rely on large volumes of volatile and often hazardous solvents.
The potential advantages of a mechanochemical synthesis of this compound are summarized in the table below.
| Feature | Traditional Synthesis | Potential Mechanochemical Synthesis |
| Solvent Usage | Requires significant volumes of organic solvents. | Solvent-free or uses minimal amounts of liquid assistant. |
| Energy Input | Often requires heating for extended periods. | Mechanical energy input, potentially at ambient temperature. |
| Waste Generation | Generates solvent waste and potentially catalyst-containing residues. | Reduced solvent waste, potentially simpler workup. |
| Reaction Time | Can be several hours. | Often significantly shorter reaction times. |
Further research is needed to explore the feasibility and optimize the conditions for the mechanochemical synthesis of this compound and its intermediates.
Sustainable Methodologies for Bromination and Nitration
The synthesis of this compound traditionally relies on classical electrophilic aromatic substitution reactions that often employ hazardous reagents and generate significant waste. Modern synthetic chemistry is increasingly focused on developing "green" or sustainable alternatives that minimize environmental impact by using safer reagents, reducing energy consumption, and improving atom economy. This section explores sustainable methodologies applicable to the bromination and nitration steps required to produce the 4-bromo-2-nitrobenzoyl scaffold from precursors like benzoyl chloride.
Sustainable Bromination Approaches
Conventional aromatic bromination often utilizes molecular bromine (Br₂), a substance that is highly toxic, corrosive, and volatile wordpress.com. Sustainable alternatives focus on replacing Br₂ with safer brominating agents and employing catalytic systems that enhance efficiency and recyclability.
One of the most common green alternatives is the use of N-bromosuccinimide (NBS), a solid reagent that is easier and safer to handle than liquid bromine wordpress.comcambridgescholars.com. NBS can be used for the bromination of various aromatic compounds under mild conditions cambridgescholars.com. For the synthesis of a 4-bromo-benzoyl precursor, NBS in the presence of a catalyst could provide a more sustainable route.
Another advanced strategy is the in situ generation of the brominating agent, which avoids the handling and transportation of hazardous molecular bromine nih.gov. This can be achieved by oxidizing a stable bromide salt, such as potassium bromide (KBr) or hydrobromic acid (HBr), with an oxidant like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) directly within the reaction mixture nih.gov. This approach is not only safer but also improves atom economy.
The use of heterogeneous catalysts and alternative reaction media also contributes to greener bromination processes. Zeolites and other solid acid catalysts can enhance the regioselectivity of bromination, leading to higher yields of the desired para-isomer (4-bromo) and simplifying purification nih.gov. Ionic liquids, particularly Brønsted-acidic ionic liquids, can serve as both the solvent and catalyst, offering benefits such as low volatility, thermal stability, and the potential for recycling nih.govresearchgate.net. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times for radical brominations, offering a more energy-efficient alternative to conventional heating rsc.org.
| Parameter | Traditional Method (Br₂) | Sustainable Alternatives |
|---|---|---|
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS), In situ generated Br₂ (e.g., KBr/H₂O₂) |
| Safety Profile | Highly toxic, corrosive, volatile fumes wordpress.com | Solid, easier to handle (NBS); avoids handling of Br₂ wordpress.comnih.gov |
| Catalyst | Lewis acids (e.g., FeBr₃, AlCl₃) youtube.comlibretexts.org | Zeolites, reusable solid acids, Brønsted-acidic ionic liquids nih.govnih.gov |
| Solvent | Chlorinated solvents (e.g., CCl₄, CH₂Cl₂) | Ionic liquids, water, or solvent-free conditions researchgate.net |
| Energy Input | Conventional heating | Microwave irradiation for reduced reaction times rsc.org |
| Byproducts | Stoichiometric amounts of acid waste (HBr) | Recyclable catalysts and solvents; less hazardous byproducts (e.g., succinimide from NBS) wordpress.com |
Sustainable Nitration Methodologies
The nitration of the aromatic ring, typically at the 2-position relative to the benzoyl chloride group, traditionally involves a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This "mixed acid" system is highly corrosive, generates large volumes of acidic waste, and poses risks of runaway reactions libretexts.orgmasterorganicchemistry.com.
A primary focus of green chemistry in this area is the replacement of the mixed acid system with solid acid catalysts. Materials like zeolites, sulfated zirconia, or ion-exchange resins can catalyze nitration with nitric acid alone, eliminating the need for sulfuric acid. These catalysts are non-corrosive, can be easily separated from the reaction mixture by filtration, and can often be regenerated and reused multiple times, significantly reducing waste.
Ionic liquids have also emerged as promising alternative solvents for nitration nih.govscispace.com. Performing the reaction in an ionic liquid can facilitate easier product separation and allow for the recycling of the solvent and catalytic system scispace.com. Various nitrating systems have been explored in ionic liquids, such as ammonium nitrate/trifluoroacetic anhydride (NH₄NO₃/TFAA) or isoamyl nitrate with a Lewis acid, which can offer milder reaction conditions compared to the traditional mixed acid method nih.govarkat-usa.org. These systems can provide good yields and selectivity while avoiding the problems associated with neutralizing large quantities of strong acids scispace.com.
| Parameter | Traditional Method (Mixed Acid) | Sustainable Alternatives |
|---|---|---|
| Nitrating System | Conc. HNO₃ + Conc. H₂SO₄ libretexts.orgmasterorganicchemistry.com | Nitrating agents in ionic liquids (e.g., NH₄NO₃/TFAA), HNO₃ with solid acid catalysts nih.govscispace.com |
| Safety & Handling | Highly corrosive, potential for runaway reactions | Milder conditions, non-corrosive solid catalysts |
| Catalyst | Sulfuric acid (used in stoichiometric amounts as a dehydrating agent and catalyst) | Reusable solid acids (zeolites, sulfated zirconia), recyclable ionic liquids nih.govscispace.com |
| Waste Generation | Large volumes of highly acidic aqueous waste | Minimal waste; catalyst and solvent can be recycled scispace.com |
| Process | Difficult product isolation requiring quenching and extraction | Simpler product separation via filtration (solid catalysts) or extraction from ionic liquid scispace.com |
By integrating these sustainable methodologies, the synthesis of this compound can be redesigned to be safer, more efficient, and more environmentally benign than conventional routes.
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Nitrobenzoyl Chloride
Electrophilic Nature and Acylation Reactions
4-Bromo-2-nitrobenzoyl chloride is an aromatic acyl chloride characterized by a benzoyl chloride core substituted with both a bromo and a nitro group. bldpharm.comchemicalbook.com Acyl chlorides, as a class of compounds, are reactive derivatives of carboxylic acids. wikipedia.org The reactivity of this compound is primarily dictated by the electrophilic character of the carbonyl carbon atom. This electrophilicity is significantly enhanced by the inductive electron-withdrawing effects of the adjacent chlorine and oxygen atoms, making the carbon atom highly susceptible to nucleophilic attack. This inherent reactivity allows it to serve as an efficient acylating agent for a variety of nucleophiles.
The fundamental reaction mechanism for acyl chlorides is nucleophilic acyl substitution. This process is initiated when a nucleophile attacks the electrophilic carbon atom of the carbonyl group. evitachem.com This attack leads to the breaking of the C=O pi bond and the formation of a transient, sp³-hybridized tetrahedral intermediate. evitachem.com This intermediate is unstable and rapidly collapses. The reaction concludes with the reformation of the carbonyl double bond and the expulsion of the chloride ion, which is an effective leaving group. libretexts.org This two-step mechanism of addition-elimination is characteristic of acylation reactions involving this compound.
The high reactivity of the acyl chloride functional group makes this compound a valuable reagent for the synthesis of various carboxylic acid derivatives. The reaction with ammonia or amines is a widely used method for preparing amides. google.com Specifically, reaction with primary or secondary amines yields the corresponding N-substituted 4-bromo-2-nitrobenzamides. Similarly, the reaction with alcohols, a process known as alcoholysis, produces esters. wikipedia.org Phenolic esters can also be formed and are generally more reactive toward amines than esters derived from alcohols. libretexts.org These acylation reactions are typically exothermic and provide high yields of the desired amide or ester products.
Table 1: Acylation Reactions of this compound
| Nucleophile (Nu-H) | Product Class | General Reaction |
| Primary Amine (R'-NH₂) | Secondary Amide | 4-Br, 2-NO₂-C₆H₃COCl + R'-NH₂ → 4-Br, 2-NO₂-C₆H₃CONH-R' + HCl |
| Secondary Amine (R'₂NH) | Tertiary Amide | 4-Br, 2-NO₂-C₆H₃COCl + R'₂NH → 4-Br, 2-NO₂-C₆H₃CONR'₂ + HCl |
| Alcohol (R'-OH) | Ester | 4-Br, 2-NO₂-C₆H₃COCl + R'-OH → 4-Br, 2-NO₂-C₆H₃COOR' + HCl |
| Water (H₂O) | Carboxylic Acid | 4-Br, 2-NO₂-C₆H₃COCl + H₂O → 4-Br, 2-NO₂-C₆H₃COOH + HCl |
Substitution Reactions Involving the Halogen and Nitro Groups
Beyond the reactions at the acyl chloride moiety, the aromatic ring of this compound is itself subject to chemical modification, primarily through nucleophilic aromatic substitution.
While aromatic rings are typically electron-rich and undergo electrophilic substitution, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic attack. wikipedia.orgbyjus.com In this compound, the nitro group (-NO₂) is a powerful electron-withdrawing substituent that deactivates the ring for electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). byjus.comyoutube.com
The SNAr mechanism is a two-step process:
Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom). This is generally the rate-determining step. masterorganicchemistry.com The presence of the nitro group in the ortho position is critical, as it helps to stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.org
Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. pressbooks.pub
For an SNAr reaction to occur, a good leaving group (such as Cl, Br, or I) and a strongly electron-withdrawing group positioned ortho or para to the leaving group are required. youtube.com this compound meets these criteria, allowing for the potential displacement of the bromide by strong nucleophiles under appropriate conditions.
In molecules containing multiple reactive sites, such as this compound, the relative reactivity of the functional groups is a key consideration in synthesis design. The acyl chloride group is exceptionally reactive compared to the aryl bromide site for SNAr. wikipedia.org In the presence of a nucleophile, acylation at the carbonyl center will almost invariably occur much more rapidly than substitution on the aromatic ring. Therefore, to achieve selective SNAr at the C-Br bond, the more reactive acyl chloride group would typically need to be protected or converted to a less reactive derivative, such as an ester or amide, before subjecting the compound to the conditions required for aromatic substitution.
Acyl chlorides react readily with water in a process called hydrolysis to yield the corresponding carboxylic acid. wikipedia.org This reaction is a specific instance of nucleophilic acyl substitution where water acts as the nucleophile. The mechanism mirrors that of other acylation reactions: water attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel a chloride ion. A final deprotonation step yields 4-bromo-2-nitrobenzoic acid and hydrochloric acid. study.com This hydrolysis reaction is often considered a nuisance rather than a desired transformation, as it can consume the starting material if moisture is not rigorously excluded from the reaction environment. wikipedia.org
Reaction Kinetics and Thermodynamic Studies
Rate Law Determination for Key Reactions
The primary reactions of this compound, like other acyl chlorides, involve nucleophilic acyl substitution. In these reactions, a nucleophile (Nu) attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion. The general form of this reaction is:
R-COCl + Nu⁻ → R-CONu + Cl⁻
Rate = k [this compound]¹ [Nucleophile]¹
Here, k represents the rate constant, a proportionality constant that is specific to the reaction and the conditions (e.g., temperature, solvent) under which it is run. khanacademy.org The exponents (in this case, 1) indicate the order of the reaction with respect to each reactant and must be determined experimentally. khanacademy.org
The method of initial rates is a common experimental approach to determine the rate law. khanacademy.org This involves measuring the initial rate of the reaction while systematically varying the initial concentrations of the reactants. For instance, by doubling the initial concentration of this compound while keeping the nucleophile concentration constant, one can observe the effect on the initial rate and thereby determine the reaction order with respect to the acyl chloride. khanacademy.org
Table 1: Hypothetical Initial Rates Data for the Reaction with a Nucleophile (Nu⁻)
| Experiment | Initial [this compound] (M) | Initial [Nu⁻] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 2.5 x 10⁻³ |
| 2 | 0.20 | 0.10 | 5.0 x 10⁻³ |
This table illustrates how experimental data would be used to confirm the second-order rate law. Comparing Experiments 1 and 2 shows that doubling the acyl chloride concentration doubles the rate, indicating a first-order dependence. Comparing Experiments 1 and 3 shows that doubling the nucleophile concentration also doubles the rate, confirming a first-order dependence on the nucleophile.
Activation Parameters and Transition State Analysis
The study of activation parameters provides insight into the transition state of a reaction, which is the highest energy point on the reaction pathway connecting reactants and products. For the bimolecular nucleophilic acyl substitution reaction of this compound, the reaction is believed to proceed through a tetrahedral intermediate. The transition state is the structure on the path to forming this intermediate.
The key activation parameters derived from studying the temperature dependence of the rate constant (k) are:
Enthalpy of Activation (ΔH‡): The energy required to break bonds and cause electronic rearrangement in the reactants to form the transition state.
Entropy of Activation (ΔS‡): A measure of the change in disorder when reactants form the transition state.
For a bimolecular reaction like the attack of a nucleophile on this compound, a negative entropy of activation (ΔS‡) is typically expected. This is because two reactant molecules combine to form a single, more ordered transition state structure, leading to a decrease in entropy.
Structure-Reactivity Relationships in this compound
Influence of Bromine and Nitro Substituents on Electrophilicity
The reactivity of this compound in nucleophilic acyl substitution reactions is significantly influenced by the electronic properties of the bromine and nitro substituents on the benzene (B151609) ring. The reaction occurs at the carbonyl carbon, which is inherently electrophilic due to the polarization of the C=O bond.
Nitro Group (-NO₂): The nitro group at the ortho-position is a powerful electron-withdrawing group. It deactivates the aromatic ring through both a strong negative inductive effect (-I) and a strong negative mesomeric or resonance effect (-M). Both effects withdraw electron density from the carbonyl carbon, increasing its partial positive charge and making it a more potent electrophile.
Bromo Group (-Br): The bromine atom at the para-position (relative to the nitro group) also withdraws electron density through its inductive effect (-I). While it has a positive mesomeric effect (+M) due to its lone pairs, the inductive effect is generally considered dominant for halogens in influencing the reactivity of an attached acyl group. byjus.com
Table 3: Qualitative Comparison of Reactivity towards Nucleophiles
| Compound | Substituent Effects | Expected Relative Reactivity |
|---|---|---|
| Benzoyl Chloride | (Reference) | 1 |
| 4-Bromobenzoyl Chloride | Weakly deactivating (-I > +M) | > 1 |
| 2-Nitrobenzoyl Chloride | Strongly deactivating (-I, -M) | >> 1 |
Steric and Electronic Effects on Reaction Pathways
Beyond the electronic effects that enhance reactivity, the position of the substituents also introduces steric factors that can influence the reaction pathway.
Electronic Effects: As detailed above, the powerful electron-withdrawing properties of the ortho-nitro and para-bromo substituents significantly accelerate the rate of nucleophilic attack by increasing the electrophilicity of the carbonyl carbon. This is the dominant factor determining the compound's high reactivity.
Steric Effects: The nitro group is located at the ortho-position, adjacent to the benzoyl chloride functional group. A bulky ortho substituent can cause steric hindrance, potentially impeding the approach of a nucleophile to the carbonyl carbon. byjus.com This steric clash can raise the energy of the transition state and slow down the reaction. Furthermore, a large ortho group may force the -COCl group to twist out of the plane of the benzene ring. This would disrupt the π-system conjugation between the ring and the carbonyl group, which could alter the ground state energy and thus affect the activation barrier. In the case of this compound, there is a balance between the strong electronic activation by the nitro group and its potential for steric hindrance.
Regioselectivity and Stereochemistry in Transformations
Regioselectivity: In the context of nucleophilic acyl substitution, the reaction is highly regioselective. The sole reactive site for typical nucleophiles is the carbonyl carbon of the acyl chloride group. This center is far more electrophilic than the aromatic carbons, ensuring that substitution occurs exclusively at the acyl group, replacing the chloride. Other reactions, such as nucleophilic aromatic substitution, are possible under harsh conditions but are not the primary pathway for this class of compounds under standard nucleophilic substitution conditions.
Stereochemistry: The carbonyl carbon in this compound is sp²-hybridized and trigonal planar. The nucleophilic attack occurs from above or below this plane, leading to a tetrahedral (sp³-hybridized) intermediate. Since the starting acyl chloride is achiral and does not possess any stereocenters, reactions with achiral nucleophiles will result in achiral products. Stereochemical considerations would only become relevant if the reaction involved a chiral nucleophile or if the reaction conditions led to the formation of a new stereocenter elsewhere in the molecule. For the direct substitution at the carbonyl carbon, no new stereocenter is created at that position.
Applications of 4 Bromo 2 Nitrobenzoyl Chloride in Complex Molecule Synthesis
Role as a Key Building Block in Organic Synthesis.pressbooks.pub
4-Bromo-2-nitrobenzoyl chloride serves as a fundamental starting material in a multitude of organic transformations. The presence of three distinct functional groups on the benzene (B151609) ring allows for a stepwise and controlled manipulation of the molecule, enabling the synthesis of a wide array of complex structures. The acyl chloride is the most reactive site, readily undergoing nucleophilic acyl substitution. The nitro group can be reduced to an amine, which can then be further functionalized, while the bromine atom can participate in various coupling reactions or be replaced by other functional groups.
Synthesis of Polysubstituted Aromatic Compounds.fiveable.meyoutube.com
The synthesis of polysubstituted benzenes is a cornerstone of organic chemistry, and this compound provides a strategic entry point to this class of compounds. fiveable.meyoutube.com The differential reactivity of its functional groups allows for a regioselective introduction of various substituents onto the aromatic ring.
The general strategy often involves an initial reaction at the acyl chloride moiety, for instance, a Friedel-Crafts acylation to introduce the benzoyl group onto another aromatic ring. Subsequently, the nitro group can be reduced to an amino group, which then directs further electrophilic aromatic substitution to specific positions. Finally, the bromine atom can be targeted through reactions like Suzuki or Heck coupling to introduce additional carbon-carbon bonds. This sequential functionalization provides a powerful tool for the assembly of intricately substituted aromatic systems that would be challenging to prepare by other means. pressbooks.publibretexts.orglibretexts.org
Derivatization for Complex Functional Group Introduction
The acyl chloride group of this compound is a highly versatile handle for the introduction of a wide range of functional groups. It readily reacts with various nucleophiles to form esters, amides, and other acyl derivatives.
For example, reaction with alcohols in the presence of a base like pyridine (B92270) yields the corresponding esters. byjus.com Similarly, treatment with primary or secondary amines affords the respective amides. These reactions are typically high-yielding and proceed under mild conditions. The resulting ester and amide functionalities can then be carried through subsequent transformations, or they can be the desired final functionalities in the target molecule. This ability to easily introduce diverse and complex functional groups makes this compound an invaluable tool for creating molecular diversity.
Precursor for Heterocyclic Compound Synthesis.Current time information in Bangalore, IN.nih.govarkat-usa.org
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic systems, particularly those containing nitrogen, oxygen, and sulfur.
Formation of Nitrogen-Containing Heterocycles
The presence of the nitro group and the acyl chloride functionality in this compound makes it an ideal starting material for the synthesis of nitrogen-containing heterocycles. A common strategy involves the reduction of the nitro group to an amine. This newly formed amino group, in concert with the ortho-disposed acyl chloride (or a derivative thereof), can then undergo intramolecular cyclization reactions to form various heterocyclic rings.
For instance, the reduction of the nitro group followed by reaction with a suitable reagent can lead to the formation of quinazolines, benzodiazepines, and other fused nitrogen-containing ring systems. The specific heterocyclic system obtained depends on the reaction conditions and the nature of the other reactants employed.
Applications in Oxygen- and Sulfur-Containing Ring Systems
While its application in nitrogen heterocycles is prominent, this compound can also be utilized in the synthesis of oxygen- and sulfur-containing ring systems. nih.govarkat-usa.orgresearchgate.netnih.govclockss.orgresearchgate.netrsc.org For the synthesis of oxygen heterocycles, the acyl chloride can react with a dinucleophile containing two oxygen atoms, leading to the formation of cyclic esters or ethers. nih.govnih.govclockss.orgresearchgate.netrsc.org
In the realm of sulfur-containing heterocycles, the acyl chloride can be transformed into a thioacyl chloride, which can then undergo cyclization reactions. arkat-usa.orgresearchgate.net Alternatively, the bromine atom on the aromatic ring can be displaced by a sulfur nucleophile, setting the stage for subsequent ring-closing reactions to form sulfur-containing heterocycles like benzothiazines or benzothiepines. mdpi.comnih.gov
Intermediate in Pharmaceutical and Agrochemical Research.nbinno.compharmacompass.comcymitquimica.com
The diverse reactivity of this compound and its ability to serve as a precursor to a wide range of complex molecules has made it a valuable intermediate in the fields of pharmaceutical and agrochemical research. nbinno.compharmacompass.comcymitquimica.com Many biologically active compounds contain polysubstituted aromatic and heterocyclic scaffolds that can be efficiently synthesized using this versatile building block.
In pharmaceutical research, derivatives of this compound have been investigated for their potential as therapeutic agents. The ability to readily synthesize a library of compounds with varying substituents allows for the exploration of structure-activity relationships and the optimization of lead compounds.
Synthesis of Biologically Active Molecules
The primary application of this compound in this domain is as a reactive intermediate for constructing larger, more complex molecules that exhibit biological effects. Its utility is not typically as a final active principle itself, but as a crucial structural component introduced during a synthesis pathway.
The core reaction leveraging this compound is nucleophilic acyl substitution, where the highly reactive acyl chloride group readily reacts with nucleophiles such as alcohols, phenols, amines, and thiols. This forms stable ester, amide, or thioester linkages, effectively tethering the 4-bromo-2-nitrophenyl moiety to another molecular fragment.
Research into the synthesis of bioactive molecules often involves the preparation of a series of related compounds (a chemical library) to explore structure-activity relationships (SAR). This compound is an ideal scaffold for such work due to its multiple functional handles. For instance, after an initial acylation reaction, the bromo substituent can be modified via cross-coupling reactions (e.g., Suzuki or Heck reactions) to introduce new carbon-carbon bonds. Simultaneously, the nitro group can be reduced to an amine, which can then be further functionalized. This systematic modification allows medicinal chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with a biological target.
While specific, named biologically active molecules directly incorporating the this compound structure are not widely documented in mainstream literature, its precursor, 4-bromo-2-nitrobenzoic acid, is noted as an intermediate in the synthesis of various pharmaceutical classes, including potential antihistamines and anti-inflammatory drugs. nbinno.com It is a standard chemical principle that the conversion of the carboxylic acid to the more reactive acyl chloride is a common strategy to facilitate the formation of amide or ester bonds required for these final products.
Table 1: Role of Functional Groups in Synthesizing Bioactive Molecules
| Functional Group | Type of Reaction | Purpose in Synthesis |
| Acyl Chloride | Nucleophilic Acyl Substitution | Forms stable amide or ester bonds, linking the core scaffold to other molecular fragments. |
| Bromo Group | Palladium-Catalyzed Cross-Coupling | Allows for the introduction of diverse aryl, alkyl, or vinyl groups to build molecular complexity. |
| Nitro Group | Reduction to Amine | Creates a new nucleophilic site (an amine) for further functionalization, such as amide or sulfonamide formation. |
Contributions to Drug Candidate Development Processes
The development of new drug candidates is a lengthy process that relies on the efficient synthesis of novel chemical entities for screening and optimization. This compound contributes significantly as a versatile building block in this process.
Its role can be summarized in the following key areas of drug development:
Scaffold for Combinatorial Chemistry: The compound serves as an excellent starting point for creating large libraries of related molecules. By reacting this compound with a diverse set of amines or alcohols, a primary library is generated. Each member of this library can then be subjected to further reactions at the bromo or nitro positions, exponentially increasing the number of unique compounds available for high-throughput screening against biological targets like enzymes or receptors.
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments that bind weakly to a biological target are identified and then grown or linked together to create a more potent lead compound. The 4-bromo-2-nitrophenyl fragment, which can be introduced using the corresponding acyl chloride, possesses a specific combination of hydrogen bond acceptors (nitro group) and a halogen atom for potential halogen bonding, making it a candidate for fragment screening.
Synthesis of Key Intermediates: Many modern pharmaceuticals contain complex diaryl structures. A common strategy to synthesize these is through a Friedel-Crafts acylation reaction using a substituted benzoyl chloride, followed by reduction of the resulting ketone. For example, a similar compound, 5-bromo-2-chlorobenzoyl chloride, is used in a process to prepare an intermediate for the antidiabetic drug dapagliflozin. google.com By analogy, this compound can be used to acylate an electron-rich aromatic ring, and the resulting ketone can be reduced to form a diarylmethane core, a common motif in drug candidates.
Applications in Advanced Materials Science
The same reactivity and functionality that make this compound useful in pharmaceuticals also allow for its application in materials science, where these features can be used to create polymers and specialty chemicals with desired properties.
Polymer Chemistry and Additives
While not a monomer for common bulk polymers, this compound can be used in several ways to create or modify specialty polymers:
Polymer Functionalization: The acyl chloride group can react with polymers containing nucleophilic sites, such as polyvinyl alcohol (-OH groups) or polyethyleneimine (-NH groups). This process, known as polymer grafting, covalently attaches the 4-bromo-2-nitrophenyl group to the polymer backbone.
Property-Modifying Additive: The introduction of this moiety can impart specific properties to the host polymer. The presence of bromine contributes to flame retardancy. The nitroaromatic system is known to absorb ultraviolet (UV) radiation, potentially improving the photostability of the material. Furthermore, the high electron density and polarizability associated with the bromo and nitro groups can increase the polymer's refractive index, a desirable trait for optical applications.
Table 2: Potential Effects of Grafting this compound onto Polymers
| Feature Introduced | Attributed To | Potential Application |
| Flame Retardancy | Bromine atom | Fire-resistant coatings, textiles, and composites. |
| UV Absorption | Nitroaromatic system | UV-protective films and coatings. |
| Increased Refractive Index | High atomic number of Br and polarizability of the nitro group | Optical polymers for lenses or waveguides. |
Development of Specialty Chemicals and Functional Materials
Beyond polymers, this compound is a precursor for a range of functional materials where its unique electronic and chemical properties are exploited.
Synthesis of Dyes and Pigments: The nitroaromatic core is a well-known chromophore (a light-absorbing part of a molecule). The compound can be used to synthesize azo dyes by first reducing the nitro group to an amine, converting it to a diazonium salt, and then coupling it with an electron-rich aromatic compound. The resulting molecules often exhibit strong colors and are used as dyes.
Precursor for Electro-optical Materials: Molecules with a combination of electron-donating and electron-withdrawing groups on an aromatic ring can exhibit nonlinear optical (NLO) properties. By first reacting the acyl chloride and then converting the bromo and nitro groups into suitable donor/acceptor pairs, novel NLO materials could be synthesized for applications in telecommunications and optical computing.
Development of Caged Compounds: A related bromo-nitroaromatic structure has been used to create "caged" calcium compounds. acs.org These molecules hold a biologically active species (like Ca²⁺ ions) in an inactive form until they are released by a specific trigger, such as a flash of light (photolysis). acs.org The this compound scaffold provides the necessary photochemical properties and synthetic handles to build such complex functional molecules. acs.org
Spectroscopic Analysis for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Various techniques provide complementary information that, when combined, allows for an unambiguous assignment of its chemical structure.
¹H NMR Spectroscopy:
The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring. The substitution pattern (bromo at C4, nitro at C2, and benzoyl chloride at C1) dictates the chemical shifts and coupling constants.
The proton ortho to the nitro group (H-3) is expected to be the most deshielded due to the strong electron-withdrawing nature of the nitro group. The proton meta to the nitro group and ortho to the bromine atom (H-5) will be at a slightly upfield position. The proton ortho to the carbonyl chloride and meta to the bromine (H-6) will also be in the downfield region. The expected splitting pattern would be a doublet for H-3, a doublet of doublets for H-5, and a doublet for H-6, arising from ortho and meta couplings.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H-3 | ~8.3-8.5 | d | J ≈ 2 Hz (meta) |
| H-5 | ~7.9-8.1 | dd | J ≈ 8-9 Hz (ortho), J ≈ 2 Hz (meta) |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information on the seven unique carbon atoms in this compound. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. The carbonyl carbon of the acyl chloride is expected to appear significantly downfield. The carbon atoms attached to the nitro and bromo groups (C-2 and C-4) will also have characteristic chemical shifts. The presence of bromine, a heavy atom, can lead to a noticeable shielding effect on the directly attached carbon (ipso-carbon) compared to what would be expected based on electronegativity alone. stackexchange.com
Predicted ¹³C NMR Data for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~165-168 |
| C-1 | ~135-138 |
| C-2 | ~148-152 |
| C-3 | ~125-128 |
| C-4 | ~128-132 |
| C-5 | ~130-133 |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl group of the acyl chloride and the nitro group. The C-Br and C-Cl stretching vibrations will also be present but may be weaker and in the fingerprint region. Aromatic C-H and C=C stretching vibrations will also be observed. Data from related compounds like 4-bromobenzoyl chloride and 4-nitrobenzoyl chloride can be used to predict the key vibrational frequencies. nist.govchemguide.co.ukchemicalbook.com
Predicted IR Absorption Bands for this compound:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Acyl Chloride) | ~1770-1800 | Strong |
| NO₂ (asymmetric stretch) | ~1520-1560 | Strong |
| NO₂ (symmetric stretch) | ~1340-1360 | Strong |
| Aromatic C=C | ~1450-1600 | Medium-Weak |
| C-Cl | ~650-850 | Medium |
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations, such as the symmetric stretch of the nitro group and the breathing modes of the aromatic ring, are often more intense in the Raman spectrum. For 4-nitrobenzoyl chloride, characteristic Raman shifts are observed, which can be extrapolated to predict the spectrum of this compound. wikipedia.org
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro group and the extended conjugation in the benzoyl system are expected to result in strong UV absorption. The exact position of the absorption maxima (λ_max) would be influenced by the bromo and chloro substituents. In general, aromatic nitro compounds exhibit characteristic absorption bands. msu.eduresearchgate.net The presence of the bromine atom and the acyl chloride group will likely cause a bathochromic (red) shift compared to nitrobenzene.
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic isotopic pattern with peaks at M, M+2, and M+4. chemguide.co.uk
The fragmentation of this compound under electron ionization would likely involve the loss of the chlorine atom to form a stable acylium ion. Further fragmentation could involve the loss of the nitro group (NO₂) or carbon monoxide (CO). The fragmentation of related compounds like 4-bromobenzoyl chloride and nitro-substituted benzoyl compounds provides a basis for predicting these pathways. nist.govresearchgate.net
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z | Fragment Ion |
|---|---|
| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster |
| [M-Cl]⁺ | Loss of chlorine |
| [M-NO₂]⁺ | Loss of nitro group |
Computational Chemistry and Quantum Mechanical Investigations
Computational chemistry offers a powerful approach to complement experimental data by providing insights into the electronic structure, stability, and reactivity of molecules.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. While specific DFT studies on this compound are not found in the searched literature, the methodology has been extensively applied to substituted benzoyl chlorides and related aromatic compounds. weizmann.ac.ilescholarship.org
DFT calculations could be employed to:
Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.
Calculate the electronic distribution: Visualizing the electron density and electrostatic potential to understand the reactive sites of the molecule. The nitro group and the carbonyl carbon are expected to be highly electrophilic centers.
Predict spectroscopic properties: Theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions can be compared with experimental data to aid in spectral assignment and confirm the structure.
Analyze frontier molecular orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.
For substituted benzoyl chlorides, DFT studies have been used to correlate calculated properties with experimental observations, such as solvolysis rates and the effects of different substituents on reactivity. researchgate.net These computational approaches provide a deeper understanding of the structure-property relationships in this class of compounds.
Advanced
Analytical Methodologies and Derivatization Applications
Derivatization Strategies for Enhanced Detection and Separation
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a particular analytical method. 4-Bromo-2-nitrobenzoyl chloride is a promising, yet not widely documented, reagent for this purpose. Its application can be inferred from the well-established use of similar compounds like benzoyl chloride and 4-nitrobenzoyl chloride. The primary goal of using such a reagent is to improve detectability, enhance chromatographic separation, and increase the stability of the target analytes. nih.govsdiarticle4.com
The introduction of a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) into an analyte molecule is a common strategy to enhance its detection by UV-Visible or fluorescence spectroscopy. This compound contains a nitrobenzoyl moiety, which acts as a strong chromophore.
When this compound reacts with analytes containing functional groups such as primary and secondary amines, phenols, and alcohols, it attaches the 4-bromo-2-nitrophenyl group to the analyte. nih.gov This "tagging" process imparts the strong UV-absorbing characteristics of the nitroaromatic ring to the derivative, allowing for sensitive detection at wavelengths where the original analyte may have little to no absorbance. While specific studies on this compound as a fluorophore-tagging agent are not prevalent, the general principle of derivatization to introduce detectable groups is a cornerstone of analytical chemistry. sdiarticle4.com The presence of the nitro group generally quenches fluorescence, making it primarily a chromophoric tag.
A related reagent, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), is well-known for reacting with sulfhydryl-containing drugs to produce yellow-colored products that can be measured spectrophotometrically, indicating the utility of nitroaromatic compounds in spectroscopic analysis.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. However, many compounds of interest, such as those with low molecular weight and high polarity, may exhibit poor retention on common reversed-phase HPLC columns and lack a suitable chromophore for UV detection. Derivatization with a reagent like this compound can overcome these limitations.
The reaction of this compound with a target analyte increases its hydrophobicity, leading to better retention on reversed-phase columns (e.g., C8 or C18). nih.gov The introduced 4-bromo-2-nitrophenyl group provides a strong UV chromophore, enabling highly sensitive detection. For instance, benzoyl chloride has been used to derivatize polyamines, allowing their separation and detection by RP-HPLC. sdiarticle4.com Similarly, 4-nitrobenzoyl chloride is a known derivatizing reagent for hydroxy groups in HPLC analysis. sigmaaldrich.com
The derivatization reaction with this compound would typically be performed pre-column, where the analyte and reagent are mixed under specific conditions (e.g., controlled pH and temperature) before injection into the HPLC system. The resulting derivatives are then separated and quantified. While specific HPLC methods employing this compound are not extensively documented, the principles are well-established with analogous reagents. For example, a reverse-phase HPLC method for the separation of the related compound, 2-chloro-4-nitrobenzoyl chloride, utilizes a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier on a Newcrom R1 column. sielc.com A similar approach could be adapted for this compound and its derivatives.
Table 1: Potential HPLC Derivatization Parameters for this compound (Inferred from Related Compounds)
| Parameter | Value/Condition | Rationale |
| Target Analytes | Primary/secondary amines, phenols, alcohols, thiols | These functional groups are reactive towards the acyl chloride group of this compound. |
| Reaction Type | Pre-column derivatization | Allows for removal of excess reagent and by-products before chromatographic analysis. |
| Solvent | Aprotic solvent (e.g., acetonitrile, tetrahydrofuran) | To dissolve the reagent and analyte and to prevent hydrolysis of the benzoyl chloride. |
| Catalyst/Base | Pyridine (B92270), triethylamine, or a carbonate buffer | To neutralize the HCl by-product and drive the reaction to completion. |
| Temperature | Room temperature to moderate heating (e.g., 50-70 °C) | To increase the reaction rate without causing degradation of the analyte or reagent. |
| Detection | UV-Visible spectrophotometry (e.g., at the λmax of the nitroaromatic ring) | The nitrobenzoyl group is a strong chromophore, enabling sensitive detection. |
| Column | Reversed-phase C18 or C8 | The derivatization increases the hydrophobicity of the analyte, making it suitable for reversed-phase chromatography. |
Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. Many compounds, particularly those with polar functional groups like amines, alcohols, and carboxylic acids, are non-volatile and require derivatization to increase their volatility and thermal stability for GC analysis. research-solution.com
Derivatization with this compound would convert these polar groups into less polar, more volatile esters and amides. This process, known as acylation, is a common derivatization strategy in GC. nih.gov The resulting derivatives can then be readily analyzed by GC.
Furthermore, the presence of bromine and a nitro group in the derivative can be advantageous for specific GC detectors. For instance, an Electron Capture Detector (ECD) is highly sensitive to compounds containing electronegative atoms like halogens and nitro groups. Therefore, derivatization with this compound would likely yield derivatives with a strong ECD response, allowing for trace-level analysis.
Table 2: Potential GC Derivatization and Analysis Parameters for this compound Derivatives (Inferred)
| Parameter | Value/Condition | Rationale |
| Target Analytes | Alcohols, phenols, primary/secondary amines | These functional groups can be acylated to increase volatility. |
| Reaction Type | Pre-injection derivatization | To create volatile derivatives suitable for GC. |
| Reaction Conditions | Anhydrous conditions with a base (e.g., pyridine) | To facilitate the reaction and prevent hydrolysis of the reagent. |
| GC Column | Non-polar or medium-polarity capillary column (e.g., DB-5, DB-17) | To separate the relatively non-polar derivatives. |
| Injector Temperature | Sufficiently high for volatilization without degradation | To ensure efficient transfer of the derivative onto the column. |
| Detector | Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometer (MS) | FID for general-purpose detection, ECD for high sensitivity to the halogen and nitro groups, and MS for structural information. |
Analytical Method Development and Validation for this compound
The development and validation of analytical methods for this compound itself are crucial for quality control, stability testing, and ensuring its purity as a reagent.
HPLC is a primary technique for the separation and quantitation of this compound. A reversed-phase HPLC method would be suitable, likely employing a C18 column. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. Due to the compound's acidic nature (from hydrolysis of the acyl chloride to the corresponding carboxylic acid) or to ensure sharp peak shapes, an acidic modifier like phosphoric acid or formic acid is often added to the mobile phase. sielc.com
Quantitation would be achieved using a UV detector set to a wavelength where the nitroaromatic ring has strong absorbance. A calibration curve would be constructed by analyzing standards of known concentrations to relate the peak area to the concentration of the compound.
For the analysis of impurities, a gradient elution method, where the mobile phase composition is changed over time, might be necessary to resolve all components.
The purity of this compound is critical for its use as a reagent. HPLC is a key method for assessing purity. By analyzing a sample and integrating the peak areas of all detected components, the percentage purity can be calculated. The main impurities to consider would be the starting material, 4-bromo-2-nitrobenzoic acid, and any by-products from the synthesis process.
In addition to HPLC, other techniques can be employed for purity assessment:
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be used to assess purity. However, the high reactivity of the acyl chloride group might pose challenges.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
Mass Spectrometry (MS): Coupled with a chromatographic technique (GC-MS or LC-MS), MS can identify impurities by their mass-to-charge ratio and fragmentation patterns.
Titration: The acyl chloride content can be determined by titration with a standard base, which reacts with the HCl produced upon hydrolysis.
Table 3: Summary of Analytical Techniques for this compound
| Technique | Application | Information Provided |
| HPLC-UV | Separation, Quantitation, Purity Assessment | Retention time, peak area (for quantitation), resolution of impurities. |
| GC-FID/ECD/MS | Analysis of volatile impurities or derivatives | Retention time, detection of volatile components, structural information of impurities/derivatives. |
| NMR Spectroscopy | Structural Confirmation, Purity Assessment (qNMR) | Chemical structure, identification of impurities, quantitative purity. |
| Mass Spectrometry | Identification of Compound and Impurities | Molecular weight, fragmentation patterns for structural elucidation. |
| Titration | Assay of Acyl Chloride Content | Quantitative measure of the reactive acyl chloride group. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-bromo-2-nitrobenzoyl chloride in laboratory settings?
- Methodology : The compound can be synthesized via halogenation and nitration of benzoyl chloride derivatives. A validated approach involves reacting 2-nitrobenzoyl chloride with brominating agents (e.g., bromine or N-bromosuccinimide) under controlled conditions. For example, thionyl chloride (SOCl₂) is often used as a chlorinating agent in the presence of catalysts like N,N-dimethylformamide (DMF) to activate carboxylic acid precursors. Reaction optimization may require refluxing in solvents such as dichloromethane (DCM) or benzene at 50–80°C for 4–12 hours, followed by vacuum distillation for purification .
Q. What safety precautions should be implemented when handling this compound in experimental workflows?
- Methodology : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing to avoid skin/eye contact. Work in a fume hood with respiratory protection if aerosolization occurs. Immediate first-aid measures include rinsing affected areas with water for 15 minutes and seeking medical attention for inhalation exposure. Store in airtight containers away from moisture and oxidizing agents, adhering to OSHA and REACH regulations .
Q. How can purity and stability be assessed for this compound during storage?
- Methodology : Monitor purity via HPLC or GC-MS to detect hydrolysis byproducts (e.g., 4-bromo-2-nitrobenzoic acid). Stability tests under varying temperatures (0–25°C) and humidity levels (using desiccants) are critical. NMR spectroscopy (¹H/¹³C) and FT-IR can confirm structural integrity, with peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) indicating functional group preservation .
Advanced Research Questions
Q. How can reaction selectivity be optimized during the introduction of bromine and nitro groups in benzoyl chloride derivatives?
- Methodology : Use directing groups (e.g., sulfonyl or methyl) to control electrophilic substitution patterns. For 4-bromo-2-nitro derivatives, sequential nitration followed by bromination minimizes side reactions. Kinetic studies in DCM at 0–20°C show improved regioselectivity when using Lewis acids (e.g., FeCl₃) to stabilize intermediates. Adjust stoichiometry (1.2–1.5 eq bromine) and reaction time (2–6 hours) to balance yield (70–85%) and purity (>95%) .
Q. What advanced analytical techniques are recommended for verifying the structural integrity of this compound and its intermediates?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular mass (theoretical [M+H]⁺ = 262.91). X-ray crystallography resolves crystal packing and bond angles, while 2D NMR (COSY, HSQC) maps coupling between aromatic protons and substituents. For trace impurities, tandem LC-MS/MS identifies degradation products like dehalogenated species .
Q. How do solvent polarity and temperature gradients influence the crystallization efficiency of this compound during purification?
- Methodology : Polar aprotic solvents (e.g., DMF) enhance solubility but reduce crystallization yield. Trials in mixed solvents (hexane:DCM, 3:1) at −20°C yield needle-like crystals with 90% recovery. Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, correlating with solvent-free crystalline forms. Slow cooling rates (1°C/min) minimize occluded impurities .
Q. What mechanistic insights explain contradictory reactivity data in nucleophilic acyl substitutions involving this compound?
- Methodology : Steric hindrance from the nitro group reduces reactivity at the carbonyl carbon. Kinetic studies with amines (e.g., aniline) show a 10-fold slower acylation rate compared to unsubstituted benzoyl chlorides. Computational modeling (DFT, B3LYP/6-31G*) predicts electron-withdrawing effects lowering LUMO energy, which paradoxically increases electrophilicity but is offset by steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
